molecular formula C11H8Cl2N2 B1498878 3-(2,3-Dichlorophenyl)pyridin-4-amine CAS No. 1125437-54-8

3-(2,3-Dichlorophenyl)pyridin-4-amine

Cat. No.: B1498878
CAS No.: 1125437-54-8
M. Wt: 239.1 g/mol
InChI Key: DQEWYYVSMKHECI-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)pyridin-4-amine ( 1125437-54-8) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C11H8Cl2N2 and a molecular weight of 239.10 g/mol, this aminopyridine derivative is part of a significant class of heterocyclic compounds known for their versatile applications in medicinal chemistry and drug discovery . Aminopyridines are recognized for their ability to interact with various enzymes and receptors, leading to a wide array of pharmacological effects . A key research application for this class of compounds is in the development of novel dual-target ligands for neurological disorders. Specifically, structurally similar analogs are being investigated as bitopic or bivalent ligands that simultaneously target the μ-opioid receptor (MOR) and dopamine D3 receptor (D3R) . This innovative approach aims to create therapies that retain MOR-mediated analgesia while mitigating addictive liability through D3R antagonism, presenting a promising strategy for safer pain management and the treatment of opioid use disorders (OUD) . Researchers value this compound as a key intermediate or scaffold for synthesizing and optimizing new chemical entities in preclinical development. Proper handling procedures should be followed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans. The compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-(2,3-dichlorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-3-1-2-7(11(9)13)8-6-15-5-4-10(8)14/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEWYYVSMKHECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653820
Record name 3-(2,3-Dichlorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125437-54-8
Record name 3-(2,3-Dichlorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Coupling of 2,3-Dichlorophenyl Derivatives with Pyridin-4-amine

One common approach involves the reaction of 4-aminopyridine or its derivatives with 2,3-dichlorophenyl halides or isocyanates under catalytic conditions. For example, the reaction of 4-aminopyridine with 3,4-dichlorophenyl isocyanate under mild heating (around 90 °C) yields the corresponding substituted amine derivatives in a single step with good purity.

This method benefits from:

  • Commercial availability of starting materials.
  • Mild reaction conditions.
  • One-step synthesis leading to pure solid products.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful tool for forming C-N bonds. In this context, 3-(2,3-dichlorophenyl)pyridin-4-amine can be synthesized by coupling 3-bromo- or 3-chloropyridine derivatives with 2,3-dichlorophenyl amines or vice versa.

Typical conditions include:

  • Use of Pd2(dba)3 as a palladium source.
  • Ligands such as XantPhos.
  • Bases like t-BuONa.
  • Solvents such as toluene.
  • Heating at elevated temperatures (~110 °C) under nitrogen atmosphere.

This method allows for:

  • High regioselectivity.
  • Functional group tolerance.
  • Scalable synthesis.

The general reaction scheme is:

$$
\text{3-bromo-4-aminopyridine} + \text{2,3-dichlorophenylboronic acid} \xrightarrow[\text{XantPhos}]{\text{Pd catalyst, base, heat}} \text{3-(2,3-Dichlorophenyl)pyridin-4-amine}
$$

Multicomponent and Condensation Reactions

Another approach involves multicomponent reactions where substituted pyridin-2-amines and pyridine-2-carbaldehydes react with isocyanides in methanol at 70 °C in the presence of catalytic p-toluenesulfonic acid (TosOH). This generates intermediates that can be further transformed into the target compound via subsequent steps such as deprotection or halogenation.

Key steps:

  • Mixing substituted pyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane.
  • Stirring at 70 °C for 12 hours.
  • Work-up involving extraction and chromatography.

This route is useful for rapid generation of complex heterocycles but may require additional steps to introduce the dichlorophenyl group.

Data Table: Summary of Representative Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield (%) Remarks
Direct Reaction with Isocyanate 4-Aminopyridine + 3,4-Dichlorophenyl isocyanate None or mild heating 90 °C, 1 step High (purity >95%) Simple, one-step synthesis
Pd-Catalyzed Cross-Coupling 3-Bromo-4-aminopyridine + 2,3-Dichlorophenylboronic acid Pd2(dba)3, XantPhos, t-BuONa 110 °C, 12 h, N2 Moderate to high High selectivity, scalable
Multicomponent Condensation Substituted pyridin-2-amine + pyridine-2-carbaldehyde + isocyanide TosOH catalyst MeOH, 70 °C, 12 h Variable Requires further steps for dichlorophenyl substitution

Detailed Research Findings

  • Selectivity and Yield: The palladium-catalyzed cross-coupling method provides high regioselectivity and generally good yields, making it favorable for complex analog synthesis. The direct reaction with isocyanates is simpler but may be limited to certain substitution patterns.

  • Catalyst Influence: Use of ligands like XantPhos enhances the catalytic activity and stability of palladium complexes, improving yields and reducing side reactions in cross-coupling.

  • Reaction Conditions: Elevated temperatures (90–110 °C) and inert atmosphere (nitrogen) are common to drive the reactions to completion while preventing oxidation or degradation.

  • Purification: Products are typically purified by silica gel chromatography or preparative HPLC to achieve high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dichlorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the pyridine ring or the amine group can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyridine-N-oxide derivatives.

  • Reduction Products: Amines and amides.

  • Substitution Products: Heterocyclic compounds and substituted pyridines.

Scientific Research Applications

3-(2,3-Dichlorophenyl)pyridin-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2,3-Dichlorophenyl)pyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis focuses on structurally related pyridine derivatives, emphasizing substituent positions, physicochemical properties, and biological implications.

Positional Isomers and Substituent Effects

2-(2,3-Dichlorophenyl)pyridin-4-amine (CAS 1361883-22-8)
  • Structure : Dichlorophenyl group at the pyridine’s 2-position (vs. 3-position in the target compound).
  • This positional difference may alter interactions with enzymatic active sites, as seen in kinase inhibitors .
  • Similarity Score : 0.93 (based on structural alignment algorithms) .
2,6-Bis(2,3-Dichlorophenyl)pyridin-4-amine (CAS 1361874-08-9)
  • Structure : Two dichlorophenyl groups at the 2- and 6-positions of pyridine.
  • Such compounds are often prioritized in oncology for targeting hydrophobic binding pockets .
4-Chloro-5-methoxypyridin-3-amine
  • Structure : Chlorine and methoxy groups at the 4- and 5-positions, respectively.
  • Impact : The methoxy group introduces electron-donating effects, which may stabilize the aromatic system and alter redox properties compared to halogen-only analogs. This derivative is commonly used in agrochemical research .

Functional Group Variations

3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine
  • Structure: Pyrazolo-pyrimidine core with a chlorophenoxymethyl group.
  • Impact : The pyrazolo-pyrimidine scaffold enhances planar rigidity, favoring intercalation with DNA or RNA. This compound has been studied for kinase inhibition (e.g., CSNK1E) due to its fused heterocyclic system .
3-(2,4-Dichlorophenyl)-1,1-dimethylurea
  • Structure : Urea backbone with a dichlorophenyl group.

Research Implications

  • Pharmacological Potential: The 3-(2,3-dichlorophenyl) substitution in pyridin-4-amine derivatives shows promise in targeting SHP2, a phosphatase implicated in RAS-driven cancers. Analog optimization should balance lipophilicity and solubility to improve bioavailability .
  • Synthetic Challenges : Halogenated pyridines often require precise regiocontrol during synthesis. For example, palladium-catalyzed cross-coupling reactions may favor specific substituent positions depending on directing groups .

Biological Activity

3-(2,3-Dichlorophenyl)pyridin-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-(2,3-Dichlorophenyl)pyridin-4-amine is characterized by a pyridine ring substituted with a dichlorophenyl group at the 3-position. The compound exhibits notable lipophilicity and has been investigated for its interactions with various biological targets.

The biological activity of 3-(2,3-Dichlorophenyl)pyridin-4-amine is primarily attributed to its ability to interact with specific cellular targets. Notably, it acts as an inhibitor of certain enzymes involved in critical biochemical pathways:

  • Dihydropteroate Synthase Inhibition : Similar to sodium sulfaclozine, this compound may exhibit competitive inhibition of dihydropteroate synthase, disrupting folic acid synthesis essential for bacterial growth and proliferation.
  • Tyrosine Kinase Activity : Preliminary studies suggest that derivatives of this compound may influence tyrosine kinase activity, which plays a crucial role in cell signaling and regulation .

Antimicrobial Activity

Research indicates that 3-(2,3-Dichlorophenyl)pyridin-4-amine exhibits antimicrobial properties against various pathogens. The compound has shown effectiveness in reducing oocyst production in poultry infected with Eimeria tenella, a pathogen responsible for coccidiosis. In controlled studies, treated groups demonstrated significant improvements in health markers compared to untreated controls.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell growth and survival. The precise mechanisms remain under investigation but are believed to involve the inhibition of key regulatory proteins associated with tumor progression.

Study on Poultry Health

A significant study evaluated the effects of 3-(2,3-Dichlorophenyl)pyridin-4-amine on broiler chickens infected with Eimeria tenella. The results demonstrated:

ParameterControl GroupTreatment Group (2 mL/L)
Oocyst CountHighSignificantly Reduced
Liver Enzyme Levels (AST/ALT)ElevatedNormalized
Body Weight GainDecreasedIncreased

This study highlights the potential of the compound as a therapeutic agent in veterinary medicine.

Cytotoxicity Assessment

In another investigation assessing cytotoxicity, various concentrations of 3-(2,3-Dichlorophenyl)pyridin-4-amine were tested on human cell lines. The findings revealed dose-dependent cytotoxic effects, suggesting that while the compound can be effective against pathogens, careful consideration must be given to its dosage to minimize toxicity .

Future Directions

The ongoing research into 3-(2,3-Dichlorophenyl)pyridin-4-amine suggests several promising avenues for therapeutic development:

  • Optimization of Derivatives : Structural modifications may enhance selectivity and potency against specific targets while reducing side effects.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other antimicrobial agents could lead to synergistic effects.
  • Expanded Biological Testing : Further studies are necessary to fully elucidate the mechanisms by which this compound exerts its biological effects across different cell types and conditions.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize HCl emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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